

# Lanifibranor: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Lanifibranor** (IVA337) is a first-in-class pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonist developed by Inventiva Pharma, currently in late-stage clinical development for the treatment of non-alcoholic steatohepatitis (NASH). It distinguishes itself by moderately and simultaneously activating all three PPAR isoforms—PPAR $\alpha$ , PPAR $\delta$  (also known as PPAR $\beta$ ), and PPAR $\gamma$ . This triple activation profile allows **Lanifibranor** to target the complex pathophysiology of NASH by addressing its metabolic, inflammatory, and fibrotic components. This document provides a detailed overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to **Lanifibranor**.

### **Discovery of Lanifibranor**

The discovery of **Lanifibranor** originated from a systematic drug discovery campaign aimed at identifying novel modulators of PPARs.[1] The process began with a high-throughput screening (HTS) of Inventiva's proprietary chemical library to identify compounds with activity on PPAR isoforms.[1]

This screening identified an initial hit, a PPARα activator (compound 4), which served as the starting point for a comprehensive medicinal chemistry optimization program.[1] Through iterative cycles of design, synthesis, and biological evaluation of novel indole sulfonamide derivatives, researchers refined the molecule's structure to achieve a balanced activity profile



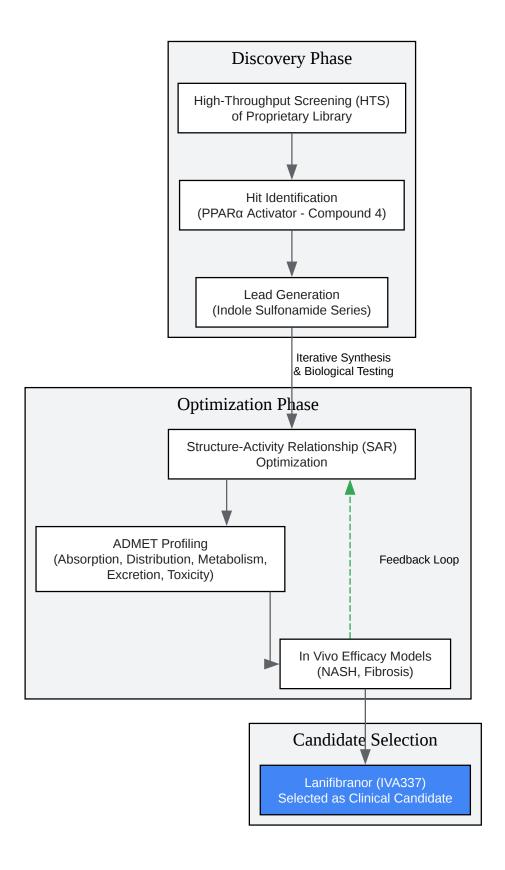




across all three PPAR isoforms.[1][2] This effort culminated in the identification of **Lanifibranor** (IVA337), a moderately potent and well-balanced pan-PPAR agonist with a favorable safety profile.[1]

The discovery workflow is illustrated below.





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Discovery Workflow for Lanifibranor.



## **Chemical Synthesis**

**Lanifibranor** is chemically named 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoic acid.[3] The synthesis of **Lanifibranor** and its analogues is described in the Journal of Medicinal Chemistry.[2][4] While specific, step-by-step industrial synthesis protocols are proprietary, the general synthetic route involves the construction of the core indole structure followed by key coupling reactions.

A plausible, generalized synthesis would involve:

- Formation of the Indole Core: Starting with a substituted aniline, a Fischer indole synthesis
  or a similar method is used to construct the 5-chloroindole ring system.
- Alkylation: The indole-2 position is alkylated to introduce the butanoic acid side chain, often using a protected form of a 4-halobutanoate ester.
- Sulfonylation: The indole nitrogen at position 1 is sulfonated using 6-benzothiazolesulfonyl chloride. This is a critical step to introduce the benzothiazole sulfonyl moiety.
- Deprotection: Finally, the ester of the butanoic acid side chain is hydrolyzed (saponified) to yield the final carboxylic acid product, **Lanifibranor**.

Various crystalline polymorphic forms of **Lanifibranor**, designated as Form LN1 and Form LN2, have also been identified and can be prepared through specific crystallization processes involving different solvents and temperatures.[3]

### **Mechanism of Action: Pan-PPAR Activation**

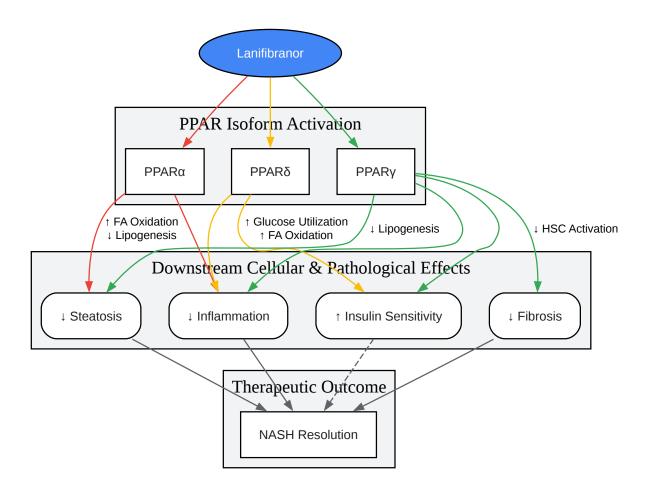
Lanifibranor functions as a ligand-activated transcription factor modulator by binding to and activating all three PPAR isoforms.[5] PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their expression. [6]

The balanced, moderate activation of PPAR $\alpha$ ,  $\delta$ , and  $\gamma$  addresses the multifaceted nature of NASH:[5][7][8]



- PPARα Activation: Primarily expressed in the liver, its activation enhances fatty acid oxidation and transport, reduces triglyceride levels, and decreases lipogenesis, thereby addressing hepatic steatosis.[2][8]
- PPARδ Activation: Ubiquitously expressed, its activation improves glucose utilization and fatty acid oxidation in extrahepatic tissues, contributing to improved insulin sensitivity and lipid metabolism.[2][7]
- PPARy Activation: Highly expressed in adipose tissue, its partial activation by **Lanifibranor** is crucial for increasing insulin sensitization, promoting fatty acid storage in subcutaneous fat (reducing visceral adiposity), and exerting direct anti-inflammatory and anti-fibrotic effects in the liver by inhibiting the activation of hepatic stellate cells.[2][8]

The integrated effects of activating these three pathways are depicted in the signaling diagram below.





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Lanifibranor's Pan-PPAR Signaling Pathway.

# Quantitative Data Summary Table 1: In Vitro PPAR Activation Profile

The potency of **Lanifibranor** on each human PPAR isoform has been determined through cellular transactivation assays.

PPAR Isoform	EC <sub>50</sub> (nM) [Source: 4]	EC <sub>50</sub> (nM) [Source: 2]
hPPARα	1,537	4,660
hPPARδ	866	398
hPPARy	206	572
EC <sub>50</sub> (Half maximal effective concentration) values represent the concentration of Lanifibranor required to elicit 50% of the maximal response in a transactivation assay.		

### **Table 2: Key Preclinical In Vivo Data**

**Lanifibranor** has demonstrated significant efficacy in various animal models relevant to NASH and fibrosis.



Model	Treatment	Key Findings	Reference
Carbon Tetrachloride- induced Mouse Model of NASH	Lanifibranor	Decreased collagen deposition.	[9]
TAA-cirrhotic Rat Model	Lanifibranor	-15% reduction in portal pressure (p=0.003), indicating improved hepatic vascular resistance.	[10]
Bleomycin-induced Lung Fibrosis Mouse Model	100 mg/kg Lanifibranor	Reduced development of lung fibrosis and right ventricular hypertrophy.	[11]
CDAA-HFD Mouse Model of Steatohepatitis	30 mg/kg/day Lanifibranor	Ameliorated steatosis, lobular inflammation, ballooning, and fibrosis.	[3]

# Table 3: Summary of Phase 2b NATIVE Clinical Trial Results

The NATIVE (NAsh Trial to Validate IVA337 Efficacy) study was a 24-week, randomized, double-blind, placebo-controlled trial in patients with active, non-cirrhotic NASH.[4][9]



Endpoint	Placebo (n=81)	Lanifibranor 800 mg/day (n=83)	Lanifibranor 1200 mg/day (n=83)
Primary Endpoint		J ., (,	J J ( )
≥2-point decrease in SAF-A score¹ without fibrosis worsening	33%	48% (p=0.07 vs placebo)	55% (p=0.007 vs placebo)
Key Secondary Endpoints			
NASH Resolution <sup>2</sup> without fibrosis worsening	22%	39%	49%
Fibrosis Improvement (≥1 stage) without NASH worsening	29%	34%	48%
NASH Resolution² AND Fibrosis Improvement (≥1 stage)	9%	25%	35%
Metabolic Parameters (Change from Baseline with 1200 mg dose)			
HbA1c	+0.1%	-	-0.4%
Triglycerides	-	-	Significant Reduction
HDL Cholesterol	-	-	Significant Increase
Adiponectin	-	-	Mean 4.5-fold increase
1CAE A Coord			

<sup>1</sup>SAF-A Score:

Steatosis, Activity,

Fibrosis score,

combining



inflammation and ballooning (range 0-4).[4]

<sup>2</sup>NASH Resolution:

Defined as a score of

0 for ballooning and 0-

1 for inflammation.[4]

Data sourced from Francque SM, et al. N Engl J Med 2021.[2][4]

# Experimental Protocols General Synthesis of Lanifibranor (Illustrative)

The synthesis described in the literature involves a multi-step process.[2] An illustrative protocol for the final saponification step is provided below, based on general laboratory procedures for ester hydrolysis.

- Objective: To hydrolyze the ethyl ester precursor of **Lanifibranor** to the final carboxylic acid.
- Materials: Ethyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.
- Procedure:
  - Dissolve the Lanifibranor ethyl ester precursor (1 equivalent) in a mixture of THF and water (e.g., 5:1 ratio).
  - Add an excess of LiOH (e.g., 6 equivalents) to the solution.
  - Stir the reaction mixture at a controlled temperature (e.g., 40°C) overnight, monitoring for completion by TLC or LC-MS.
  - Upon completion, remove the THF under reduced pressure.



- Partition the remaining aqueous residue between diethyl ether and water to remove any unreacted starting material.
- Carefully acidify the separated aqueous layer with a suitable acid (e.g., 5% HCl) to a pH of ~2-3.
- The resulting precipitate (Lanifibranor) is collected by filtration, washed with water, and dried under vacuum.

### **PPAR Transactivation Assay (Representative Protocol)**

This assay measures the ability of a compound to activate PPARs and induce the expression of a reporter gene.

- Objective: To quantify the EC<sub>50</sub> of **Lanifibranor** for each PPAR isoform.
- Materials:
  - Mammalian cell line (e.g., COS-7 or HEK293T).[1][12]
  - Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNAbinding domain (DBD).
  - Reporter plasmid containing a GAL4 response element upstream of a luciferase gene.
  - Transfection reagent.
  - Lanifibranor and reference agonists (e.g., GW7647 for PPARα, GW501516 for PPARδ, GW1929 for PPARy).[1]
  - Cell culture media and reagents.
  - Luciferase assay system.
- Procedure:
  - Transfection: Co-transfect the cells with the appropriate PPAR-LBD-GAL4-DBD expression plasmid and the luciferase reporter plasmid.



- Plating: Plate the transfected cells into multi-well plates (e.g., 96-well) and allow them to adhere.
- Treatment: Prepare serial dilutions of Lanifibranor and reference compounds in culture medium. Remove the existing medium from the cells and add the compound-containing medium.
- Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a CO<sub>2</sub> incubator.
- Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
- Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells). Plot
  the normalized data against the logarithm of the compound concentration and fit to a
  sigmoidal dose-response curve to determine the EC<sub>50</sub> value.

### Conclusion

Lanifibranor represents a significant advancement in the potential treatment of NASH. Its discovery through a rigorous screening and optimization process has yielded a unique pan-PPAR agonist that addresses the core pathological pillars of the disease: steatosis, inflammation, and fibrosis. The robust preclinical and clinical data, particularly from the Phase 2b NATIVE trial, underscore its potential to resolve NASH and improve fibrosis. The ongoing Phase 3 NATiV3 trial will be crucial in confirming these findings and paving the way for a potential new standard of care for patients with this challenging condition.[13]

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